molecular formula C26H31N5O B6563923 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine CAS No. 946235-31-0

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B6563923
CAS No.: 946235-31-0
M. Wt: 429.6 g/mol
InChI Key: GCYYEPMTBBFSCE-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin pathways. The compound is characterized as a selective SYK inhibitor with potential applications in immunological and oncological research. Its primary research value lies in its ability to probe SYK-dependent signaling cascades, such as those downstream of the B-cell receptor (BCR) and Fc receptors. By selectively inhibiting SYK, this compound is a valuable tool for investigating mechanisms in B-cell lymphomas, leukemia, and inflammatory diseases like rheumatoid arthritis, where aberrant SYK activity is often implicated. Research using this inhibitor has been cited in studies exploring signaling pathways in hematological malignancies, providing insights into potential therapeutic strategies. The compound's mechanism involves competitive binding at the ATP-binding site of SYK, thereby attenuating the phosphorylation of downstream effectors and modulating cellular responses like proliferation, adhesion, and phagocytosis. It serves as a critical pharmacological tool for dissecting the complex role of SYK in hematopoietic cells and for validating SYK as a drug target in preclinical models.

Properties

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O/c1-19-18-23(28-22-8-6-5-7-9-22)29-25(27-19)31-16-14-30(15-17-31)24(32)20-10-12-21(13-11-20)26(2,3)4/h5-13,18H,14-17H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYEPMTBBFSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 6-Methylpyrimidin-4-amine Backbone

The pyrimidine scaffold is typically constructed via cyclocondensation reactions. Patent US9199944B2 describes a method where 4,6-dichloropyrimidine undergoes selective amination at the 4-position using aniline derivatives under palladium catalysis. For 6-methyl substitution, methyl groups are introduced via Friedel-Crafts alkylation or through pre-functionalized starting materials like 4-chloro-6-methylpyrimidine. Reaction conditions involve toluene at 80–100°C with triethylamine as a base, achieving >85% yield.

N-Phenyl Substitution via Buchwald-Hartwig Amination

The N-phenyl group at the 4-position is installed using Buchwald-Hartwig amination, as detailed in US9199944B2. A mixture of 4-chloro-6-methylpyrimidine, aniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 12 hours yields 4-anilino-6-methylpyrimidine. This method ensures regioselectivity and minimizes dimerization byproducts.

Piperazine Derivative Synthesis and Coupling

Synthesis of 4-(4-tert-Butylbenzoyl)piperazine

The piperazine moiety is functionalized via acylation. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) serves as a key intermediate. Hydrogenation of the nitro precursor with Pd/C in ethanol under H₂ atmosphere (3 hours, 25°C) yields the Boc-protected amine, which is subsequently acylated with 4-tert-butylbenzoyl chloride in dichloromethane using DIPEA. Deprotection with HCl/dioxane provides 4-(4-tert-butylbenzoyl)piperazine.

Coupling Piperazine to the Pyrimidine Core

The final coupling step attaches the piperazine derivative to the 2-position of the pyrimidine. WO2017191651A1 outlines a SNAr (nucleophilic aromatic substitution) reaction using 4-(4-tert-butylbenzoyl)piperazine and 2-chloro-6-methyl-N-phenylpyrimidin-4-amine. Conditions include K₂CO₃ in DMF at 120°C for 24 hours, achieving 70–75% yield. Alternatively, microwave-assisted synthesis at 150°C for 1 hour improves efficiency to 88%.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies from US9199944B2 and WO2017191651A1 reveal that Pd(OAc)₂/Xantphos in dioxane maximizes cross-coupling efficiency for aryl aminations, while DMF enhances nucleophilic substitution rates for piperazine coupling. Polar aprotic solvents (e.g., DMF, NMP) increase reaction rates but may require post-reaction purification via column chromatography.

Temperature and Time Dependencies

  • Amination : 100°C for 12 hours (yield: 85%) vs. 150°C (microwave) for 1 hour (yield: 88%).

  • Piperazine Acylation : Room temperature (25°C, 3 hours) vs. reflux (40°C, 1 hour).

Purification and Characterization

Crystallization Techniques

WO2017191651A1 emphasizes solvent-dependent crystallization for purity. The crude product is dissolved in methyl tert-butyl ether (MTBE) at −5°C, seeded with crystalline form-2, and stirred for 45 minutes. Subsequent washing with cyclohexane removes residual impurities, yielding >99% purity by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 9H, Ar-H), 3.82–3.45 (m, 8H, piperazine-H), 2.41 (s, 3H, CH₃), 1.33 (s, 9H, C(CH₃)₃).

  • LC-MS : m/z 486.3 [M+H]⁺.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

MSN Laboratories’ protocol for analogous piperazine intermediates employs continuous hydrogenation and thin-film evaporation, achieving 90% yield at 10 kg scale. Adapting this to the target compound would involve:

  • Batch Reactors : For Boc-deprotection and acylation.

  • Agitated Thin-Film Dryers (ATFD) : For solvent removal post-crystallization.

Cost Efficiency

Using tert-butylbenzoyl chloride ($120/kg) and piperazine ($45/kg), the raw material cost per kilogram of final product is estimated at $1,800, with a 65% overall yield.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Minimized by slow addition of aniline derivatives and excess base.

  • Oxidation : Use of N₂ atmosphere during acylation prevents tert-butyl group degradation.

Solvent Recovery

MTBE and cyclohexane are recycled via distillation, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may yield an amine or a hydrocarbon.

Scientific Research Applications

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its activity against certain diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Compound Name / CAS Pyrimidine Substituents Piperazine Substituent Key Properties/Applications
Target compound 6-methyl, N-phenyl 4-tert-butylbenzoyl N/A (hypothetical)
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 1-methyl, pyrazolo-fused 4-benzyl Anticancer/kinase inhibition (inferred)
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 946212-42-6) N,N,6-trimethyl 3,4-dimethoxybenzoyl Potential CNS activity
2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine (CAS 946382-81-6) 6-methyl, N-phenyl 4-ethoxybenzoyl N/A (structural analog)

Physicochemical and Pharmacological Trends

  • Hydrogen bonding : Analogs like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine exhibit intramolecular C–H···N bonds and π-π stacking, which stabilize crystal packing and may influence solubility .
  • Receptor selectivity : Compounds with piperazine-linked aromatic groups (e.g., S 18126 in ) show high dopamine D4 receptor affinity, suggesting that the target compound’s benzoyl group could modulate receptor binding .

Biological Activity

The compound 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Its unique structure, featuring a piperazine moiety and a tert-butylbenzoyl group, suggests a range of interactions with biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C26H31N5O
  • Molecular Weight : 429.6 g/mol
  • CAS Number : 946235-31-0

Research indicates that compounds with similar structures may exhibit significant interactions with various biological targets, including enzymes and receptors. For instance, molecular docking studies have suggested that this compound could bind effectively to enzymes such as MurB and DNA gyrase, which are critical in bacterial cell wall synthesis and DNA replication respectively. This binding affinity is crucial for its potential antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was evidenced by increased expression of cyclin-dependent kinase inhibitors (CDKIs) and decreased levels of cyclins A and B .

Anti-inflammatory Effects

Another area of research focuses on the compound's anti-inflammatory properties. In models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Osteoclastogenesis Inhibition

A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]−2-(4-chlorophenoxy) acetamide (PPOAC-Bz), demonstrated strong inhibitory effects on osteoclastogenesis. Although not identical, the structural similarities suggest that this compound may also inhibit osteoclast formation and bone resorption activity . This could position it as a candidate for treating osteoporosis or other bone-related disorders.

Case Studies

StudyFindingsImplications
In vitro Anticancer Study Induced apoptosis in cancer cell lines; inhibited proliferationPotential use in cancer therapy
Inflammation Model Reduced TNF-alpha and IL-6 productionPossible treatment for inflammatory diseases
Osteoclastogenesis Inhibition Similar compounds inhibited osteoclast formationPotential application in osteoporosis treatment

Q & A

Q. What are the key synthetic routes for synthesizing 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine core. Key steps include:

  • Piperazine introduction : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C4 position using a pre-synthesized 4-(4-tert-butylbenzoyl)piperazine derivative under basic conditions (e.g., NaH in DMF at 60°C) .
  • N-phenylation : Buchwald-Hartwig coupling with phenylboronic acid, catalyzed by Pd(OAc)₂ and XPhos ligand, to install the N-phenyl group .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%).

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., dihedral angles between pyrimidine and phenyl rings, hydrogen bonding networks) .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) verify proton environments and connectivity, particularly for tert-butyl (δ 1.3 ppm, singlet) and piperazine protons (δ 3.2–3.8 ppm) .
  • LC-MS : Confirms molecular weight (e.g., m/z = 472.2 [M+H]⁺) and purity (>98% at 254 nm) .

Advanced Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

  • Reaction path searches : Identify energy barriers for SNAr reactions, optimizing temperature and base strength .
  • Solvent effects : COSMO-RS simulations predict polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine moiety .
  • Catalyst screening : Machine learning models prioritize Pd-based catalysts for coupling efficiency, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or binding affinities may arise from assay variability or compound stability. Mitigation strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) for kinetic binding vs. cell-based viability assays to distinguish target engagement from off-target effects .
  • Stability studies : HPLC monitoring under physiological conditions (pH 7.4, 37°C) identifies degradation products that may interfere with activity .
  • Membrane permeability assays : Parallel artificial membrane permeability assays (PAMPA) correlate cellular uptake discrepancies with logP values .

Q. What structural modifications enhance the compound’s target selectivity?

Systematic SAR studies focus on:

  • Benzoyl group : Replacing tert-butyl with electron-withdrawing groups (e.g., -CF₃) improves binding affinity by 2-fold in kinase inhibition assays .
  • Pyrimidine C6-methyl : Removal reduces steric hindrance, enhancing interactions with hydrophobic binding pockets .
  • N-phenyl substituents : Meta-substituted electron-donating groups (e.g., -OCH₃) improve solubility without compromising activity .

Methodological Notes

  • Synthetic Optimization : Prioritize DFT-guided solvent/catalyst selection to reduce reaction steps .
  • Data Validation : Combine crystallography with dynamic NMR (e.g., variable-temperature studies) to resolve conformational flexibility .
  • Biological Profiling : Use SPR and cellular thermal shift assays (CETSA) to validate target engagement .

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